molecular formula C8H8N4S B7638554 4-(1-Methylimidazol-2-yl)sulfanylpyrimidine

4-(1-Methylimidazol-2-yl)sulfanylpyrimidine

Cat. No. B7638554
M. Wt: 192.24 g/mol
InChI Key: CLVDEROUOSEHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylimidazol-2-yl)sulfanylpyrimidine is a chemical compound that is widely used in scientific research. It is a member of the pyrimidine family of compounds and is known for its unique properties that make it useful in a variety of applications.

Mechanism of Action

The mechanism of action of 4-(1-Methylimidazol-2-yl)sulfanylpyrimidine is not fully understood, but it is believed to interact with specific proteins and nucleic acids in the cell. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to affect a variety of cellular processes, including DNA replication, transcription, and translation. It has also been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-Methylimidazol-2-yl)sulfanylpyrimidine in lab experiments is its versatility. It can be used in a variety of different applications, from studying protein-protein interactions to investigating the structure of nucleic acids. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research involving 4-(1-Methylimidazol-2-yl)sulfanylpyrimidine. One area of interest is the development of new methods for synthesizing this compound, which could improve its availability and make it easier to work with in the lab. Additionally, there is ongoing research into the potential therapeutic applications of this compound, particularly in the field of cancer therapy. Finally, there is interest in using this compound as a tool for studying the structure and function of nucleic acids, which could lead to new insights into the fundamental processes of life.

Synthesis Methods

The synthesis of 4-(1-Methylimidazol-2-yl)sulfanylpyrimidine can be achieved through a variety of different methods. One common method involves the reaction of 2-chloro-4-methylimidazole with potassium thiocyanate, followed by the reaction of the resulting product with 2,4-dichloropyrimidine.

Scientific Research Applications

4-(1-Methylimidazol-2-yl)sulfanylpyrimidine is widely used in scientific research as a tool for studying a variety of biological processes. It is commonly used as a fluorescent probe to study protein-protein interactions, as well as a tool for studying the structure and function of nucleic acids.

properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-12-5-4-10-8(12)13-7-2-3-9-6-11-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVDEROUOSEHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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